molecular formula C25H26N4O4S B4840440 9-ETHYL-3-{[4-(4-NITROBENZENESULFONYL)PIPERAZIN-1-YL]METHYL}-9H-CARBAZOLE

9-ETHYL-3-{[4-(4-NITROBENZENESULFONYL)PIPERAZIN-1-YL]METHYL}-9H-CARBAZOLE

Cat. No.: B4840440
M. Wt: 478.6 g/mol
InChI Key: DREBVZYYPZHNSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-ETHYL-3-{[4-(4-NITROBENZENESULFONYL)PIPERAZIN-1-YL]METHYL}-9H-CARBAZOLE is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole compounds are known for their versatility in functionalization, good chemical and environmental stability, and excellent charge transport ability

Preparation Methods

The synthesis of 9-ETHYL-3-{[4-(4-NITROBENZENESULFONYL)PIPERAZIN-1-YL]METHYL}-9H-CARBAZOLE typically involves multiple steps. The process starts with the preparation of 9-ethyl-9H-carbazole-3-carbaldehyde, which is then reacted with thiosemicarbazide to produce an intermediate compound. This intermediate is further reacted with different hydrazonyl chlorides to afford the final product . The reaction conditions often include the use of solvents like acetonitrile and reagents such as sodium perchlorate .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. In biological systems, it may exert its effects by binding to specific enzymes or receptors, thereby inhibiting microbial growth. In industrial applications, its conductive properties are leveraged to enhance the performance of electronic devices .

Comparison with Similar Compounds

Similar compounds include other carbazole derivatives such as:

What sets 9-ETHYL-3-{[4-(4-NITROBENZENESULFONYL)PIPERAZIN-1-YL]METHYL}-9H-CARBAZOLE apart is its unique combination of functional groups, which confer both antimicrobial properties and excellent charge transport abilities.

Properties

IUPAC Name

9-ethyl-3-[[4-(4-nitrophenyl)sulfonylpiperazin-1-yl]methyl]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O4S/c1-2-28-24-6-4-3-5-22(24)23-17-19(7-12-25(23)28)18-26-13-15-27(16-14-26)34(32,33)21-10-8-20(9-11-21)29(30)31/h3-12,17H,2,13-16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DREBVZYYPZHNSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)CN3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C51
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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9-ETHYL-3-{[4-(4-NITROBENZENESULFONYL)PIPERAZIN-1-YL]METHYL}-9H-CARBAZOLE

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